molecular formula C19H22N2O5 B10995989 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B10995989
M. Wt: 358.4 g/mol
InChI Key: PULBQKHQPHZRIW-UHFFFAOYSA-N
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Description

This compound, also known by its systematic name [ (5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid , is a mouthful, but its structure holds intriguing properties. Let’s break it down:

    Chemical Formula: CHO

    Molecular Weight: 266.25 g/mol

    CAS Number: 135111-51-2

Preparation Methods

Synthetic Routes: The synthetic routes to obtain this compound involve several steps. One common approach is the condensation of a chromanone derivative with an amine, followed by acetylation. The details of these steps can vary, but the overall process aims to introduce the desired functional groups.

Reaction Conditions:

    Condensation: The reaction typically occurs under mild acidic conditions.

    Acetylation: Acetic anhydride or acetyl chloride is used as the acetylating agent.

Industrial Production: While industrial-scale production methods may differ, the principles remain consistent. Large-scale synthesis often involves efficient and cost-effective processes to meet demand.

Chemical Reactions Analysis

Reactivity: This compound participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.

    Reduction: Reduction reactions may yield corresponding alcohols or other reduced derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl group or the acetyl moiety.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) are commonly employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.

    Substitution: Acid-catalyzed reactions or nucleophilic substitution with appropriate reagents.

Major Products: The specific products depend on the reaction conditions. Oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry:

    Building Blocks: Researchers use this compound as a building block for more complex molecules.

    Functional Group Manipulation: Its functional groups allow for versatile derivatization.

Biology and Medicine:

    Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.

    Drug Development:

Industry:

    Fine Chemicals: Used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The precise mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets, influencing cellular processes.

Comparison with Similar Compounds

While this compound stands out for its unique structure, similar compounds include:

    Chromones: Related to the chromanone core.

    Flavonoids: Sharing the chromenone scaffold.

    Coumarins: Similar in structure but with distinct functional groups.

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-(2-pyrrol-1-ylethyl)acetamide

InChI

InChI=1S/C19H22N2O5/c1-19(2)11-15(23)18-14(22)9-13(10-16(18)26-19)25-12-17(24)20-5-8-21-6-3-4-7-21/h3-4,6-7,9-10,22H,5,8,11-12H2,1-2H3,(H,20,24)

InChI Key

PULBQKHQPHZRIW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCN3C=CC=C3)O)C

Origin of Product

United States

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